molecular formula C9H15NO B8502671 6-Azaspiro[4.5]decan-10-one

6-Azaspiro[4.5]decan-10-one

Cat. No.: B8502671
M. Wt: 153.22 g/mol
InChI Key: OSIFDSUEMXOYSW-UHFFFAOYSA-N
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Description

6-Azaspiro[4.5]decan-10-one is a bicyclic compound featuring a spiro junction between a piperidine ring (6-membered) and a cyclohexanone ring (5-membered). This structure is characterized by a nitrogen atom at the 6-position and a ketone group at the 10-position (Figure 1). The compound has garnered attention due to its role as a key intermediate in the asymmetric synthesis of bioactive natural products, such as halichlorine and pinnaic acid, which exhibit anti-inflammatory and neuroprotective properties . Its rigid spirocyclic framework enhances stereochemical control during synthesis, making it valuable for constructing complex alkaloids .

Properties

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

6-azaspiro[4.5]decan-10-one

InChI

InChI=1S/C9H15NO/c11-8-4-3-7-10-9(8)5-1-2-6-9/h10H,1-7H2

InChI Key

OSIFDSUEMXOYSW-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)C(=O)CCCN2

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues with Varying Heteroatoms

Compound Name Molecular Formula Key Features Biological Activity/Application Synthesis Method Reference
This compound C₉H₁₅NO 6-membered piperidine fused with 5-membered cyclohexanone Intermediate for halichlorine/pinnaic acid [2,3]-Stevens rearrangement
7-Azaspiro[4.5]decane derivatives C₁₇H₂₃NO₂ Benzyl-substituted 7-aza variant; carboxylic acid functional group GABA receptor modulation Refluxing nitriles in HCl, followed by purification
6,9-Diazaspiro[4.5]decan-10-one C₈H₁₄N₂O Two nitrogen atoms (positions 6 and 9); ketone at position 10 Research use (no specific activity noted) Not reported; commercial availability
1,4-Dithiaspiro[4.5]dec-6-ene C₉H₁₂S₂ Sulfur atoms at positions 1 and 4; unsaturated bond No reported bioactivity Thio-Claisen rearrangement

Key Observations :

  • Heteroatom Impact : The substitution of nitrogen (e.g., 6,9-diaza) or sulfur alters electronic properties and reactivity. For example, sulfur-containing spirocycles (e.g., 1,4-dithiaspiro) exhibit distinct redox behavior compared to nitrogen-dominated analogues .
  • Pharmacological Relevance : While this compound is primarily a synthetic intermediate, its diaza variant (6,9-diazaspiro) lacks reported bioactivity, suggesting that nitrogen positioning critically influences target engagement .

Pharmacologically Active Analogues

Compound Name Target/Mechanism Indications Structural Distinction from this compound Reference
2,7-Diazaspiro[4.5]decan-10-one derivatives Dopamine transporter (DAT) inhibition ADHD, depression, substance abuse Additional nitrogen at position 7; benzyl substituents
8-Imino-6-phenyl-6,9-diazaspiro[4.5]decan-10-one Not specified Experimental (structural studies) Phenyl group at position 6; imino modification
6-Azaspiro[2.5]octane carboxylates MAGL (monoacylglycerol lipase) inhibition Pain, neurodegenerative diseases Smaller spiro system ([2.5] vs. [4.5]); hexafluoropropyl ester

Key Observations :

  • DAT Inhibitors: 2,7-Diazaspiro derivatives demonstrate the importance of nitrogen placement for CNS targets. The diaza configuration enhances binding affinity to DAT compared to mono-aza variants .
  • Ring Size Effects : 6-Azaspiro[2.5]octane derivatives highlight how reduced ring size ([2.5] vs. [4.5]) improves metabolic stability, critical for MAGL inhibitor development .

Key Observations :

  • Storage : Hygroscopicity in diaza compounds necessitates desiccated storage, unlike the parent 6-azaspiro analogue .

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